An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-methyl-5-nitrobenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-methyl-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Bromo-4-methyl-5-nitrobenzaldehyde (CAS No. 159730-72-0). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information from chemical suppliers and infers properties based on the reactivity of analogous structures. This guide is intended for researchers, scientists, and professionals in drug development who may consider this molecule as a versatile building block in organic synthesis. The document covers structural information, predicted physical properties, potential chemical reactivity, a proposed synthetic pathway, and safety considerations.
Chemical Identity and Physical Properties
2-Bromo-4-methyl-5-nitrobenzaldehyde is a polysubstituted aromatic aldehyde. Its structure incorporates a bromine atom, a methyl group, and a nitro group on the benzaldehyde scaffold. These functional groups are expected to significantly influence its chemical reactivity and physical characteristics.
Table 1: Chemical Identifiers for 2-Bromo-4-methyl-5-nitrobenzaldehyde
| Identifier | Value |
| CAS Number | 159730-72-0[1][2][3][4] |
| Molecular Formula | C₈H₆BrNO₃[1][2][3] |
| Molecular Weight | 244.04 g/mol [1][2] |
| SMILES Code | O=CC1=CC(--INVALID-LINK--=O)=C(C)C=C1Br[2] |
Table 2: Predicted and Observed Physical Properties
| Property | Value/Observation | Source |
| Physical Form | Solid | Inferred from supplier data |
| Purity | ≥98% (Typically) | [1] |
| Storage Conditions | Inert atmosphere, room temperature | [2] |
Chemical Reactivity and Potential Applications
The chemical behavior of 2-Bromo-4-methyl-5-nitrobenzaldehyde is dictated by its three primary functional groups: the aldehyde, the aryl bromide, and the nitro group. The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of the nitro and aldehyde groups.
Key Reactive Sites:
-
Aldehyde Group: The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. This allows for a wide range of classical aldehyde reactions, including:
-
Reductive amination to form substituted benzylamines.
-
Wittig reactions to generate substituted styrenes.
-
Grignard and organolithium additions to produce secondary alcohols.
-
Knoevenagel and aldol condensations.
-
-
Aryl Bromide: The carbon-bromine bond is a key site for transition metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable handle for molecular elaboration. Common reactions include:
-
Suzuki-Miyaura coupling with boronic acids.
-
Heck coupling with alkenes.
-
Sonogashira coupling with terminal alkynes.
-
Buchwald-Hartwig amination with amines.
-
-
Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This transformation is a common strategy in the synthesis of complex molecules and pharmaceutical intermediates.
Potential Applications in Drug Discovery:
Substituted benzaldehydes are important precursors in the synthesis of a wide variety of heterocyclic compounds and other scaffolds of medicinal interest. The presence of multiple, orthogonally reactive functional groups on 2-Bromo-4-methyl-5-nitrobenzaldehyde makes it a potentially valuable building block for creating diverse chemical libraries for high-throughput screening. For instance, substituted nitroaromatic compounds have been investigated for their antimicrobial properties.
